4-(2-Phenylethyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
4-(2-phenylethyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXZFPLTRAJGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of 1,4-Thiazepane Derivatives
The following table summarizes key structural and physicochemical differences between 4-(2-Phenylethyl)-1,4-thiazepane and related compounds:
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The phenethyl group in this compound contributes to moderate lipophilicity, favoring passive diffusion across biological membranes. In contrast, the hydrochloride salt of 3-(2-methoxyphenyl)-1,4-thiazepane exhibits higher aqueous solubility due to ionic character .
Electronic and Steric Modifications: Electronegative substituents (e.g., fluorine in , chlorine in ) may enhance binding affinity via halogen bonding or dipole interactions. These groups are absent in this compound, suggesting differences in target selectivity . The methoxy group in 3-(2-methoxyphenyl)-1,4-thiazepane could act as a hydrogen bond acceptor, altering receptor engagement compared to the non-polar phenethyl group .
The unmodified thiazepane core in this compound retains greater conformational adaptability .
Metabolic Stability :
- Fluorinated analogs (e.g., ) are likely more resistant to oxidative metabolism due to the strength of C-F bonds. The phenethyl group in the parent compound may be susceptible to CYP450-mediated oxidation, impacting half-life .
Preparation Methods
Cyclization Strategies for Thiazepane Core Formation
The seven-membered 1,4-thiazepane ring is typically constructed via intramolecular cyclization of linear precursors containing amine and thiol functionalities. A representative approach involves the use of 3-amino-1-mercaptopropane derivatives subjected to acid-catalyzed ring closure. For instance, treatment of N-(2-phenylethyl)-3-mercaptopropylamine with polyphosphoric acid (PPA) at 100–110°C induces cyclization, forming the thiazepane backbone . The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon adjacent to the amine, followed by proton transfer and ring closure.
Key Considerations :
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Solvent Systems : Toluene or dichloromethane is preferred to stabilize intermediates and prevent oligomerization.
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Catalyst Efficiency : Polyphosphoric acid outperforms Lewis acids (e.g., ZnCl₂) due to its dual role as a proton donor and dehydrating agent .
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Yield Optimization : Yields range from 45–60% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Reductive Amination for Concurrent Ring and Substituent Formation
Reductive amination offers a single-step route to integrate the phenylethyl group during thiazepane synthesis. A ketone precursor, such as 3-oxo-1-thiolane , is condensed with 2-phenylethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate is reduced in situ, yielding the target compound with concomitant ring formation .
Advantages :
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Avoids multi-step functional group protection/deprotection.
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Achieves moderate yields (50–55%) with high stereochemical control.
Mitsunobu Reaction for S–N Bond Formation
The Mitsunobu reaction facilitates sulfur–nitrogen bond formation between alcohol and thiol precursors. A diol derivative, 2-(2-phenylethylamino)ethanol , is reacted with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), promoting cyclization via oxygen displacement by thiol .
Limitations :
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Requires anhydrous conditions and stoichiometric phosphine.
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Lower yields (35–40%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency of key methodologies:
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | N-(2-Phenylethyl)-3-mercaptopropylamine | PPA, 110°C, 6 h | 58 | 95 |
| N-Alkylation | 1,4-Thiazepane + 2-phenylethyl bromide | K₂CO₃, DMF, 60°C, 18 h | 62 | 92 |
| Reductive Amination | 3-Oxo-1-thiolane + 2-phenylethylamine | NaBH₃CN, MeOH, 24 h | 53 | 89 |
| Mitsunobu Reaction | 2-(2-Phenylethylamino)ethanol | DEAD, PPh₃, THF, 12 h | 38 | 85 |
Structural Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic analysis:
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¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 5H, Ar–H), 3.72 (t, J = 6.4 Hz, 2H, N–CH₂), 2.85–2.65 (m, 4H, S–CH₂ and N–CH₂), 2.50 (quin, J = 6.0 Hz, 2H, CH₂), 1.85–1.70 (m, 2H, CH₂).
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IR (KBr): ν 2920 (C–H stretch), 1450 (C–N stretch), 690 cm⁻¹ (C–S stretch).
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MS (EI): m/z 221 [M⁺], 176 [M⁺ – C₃H₅].
Challenges and Optimization Opportunities
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Ring Strain : Seven-membered rings exhibit moderate strain, favoring transannular interactions that complicate purification.
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Byproduct Formation : Competing dimerization or oxidation of thiols necessitates inert atmospheres (N₂/Ar).
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Catalyst Recycling : Homogeneous catalysts (e.g., PPA) are difficult to recover, suggesting exploration of heterogeneous alternatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Phenylethyl)-1,4-thiazepane, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors containing sulfur and nitrogen atoms. For example, thiazepane ring formation may use thiourea derivatives or cysteine analogs under reflux conditions with polar aprotic solvents (e.g., DMF) . Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are employed to enhance ring-closure efficiency. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometry of reagents to maximize yield (typically 60–75%) and minimize side products like sulfoxide derivatives .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiazepane ring protons at δ 3.1–3.5 ppm) and confirms substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves impurities from incomplete cyclization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈N₂S: m/z 234.119) .
Q. What are common impurities generated during synthesis, and how are they mitigated?
- Methodological Answer : Key impurities include:
- Oxidation byproducts : Sulfoxide or sulfone derivatives formed due to residual oxidizing agents. These are minimized by inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Ring-opening byproducts : Hydrolysis under acidic conditions generates mercaptan intermediates. Neutralization and rapid workup reduce degradation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
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Analog Synthesis : Introduce substituents (e.g., halogens, sulfonyl groups) at the phenyl or thiazepane positions to modulate lipophilicity and target binding .
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Biological Assays : Test analogs against disease-relevant targets (e.g., GPCRs, kinases) using in vitro binding assays (IC₅₀ determination) and cell-based viability assays (MTT assay) .
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Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites (e.g., hydrophobic pockets favoring phenylethyl groups) .
Derivative Modification Biological Activity This compound Parent compound Baseline activity (e.g., μM IC₅₀) 7-Fluoro analog Fluorine at C7 Enhanced metabolic stability Sulfonyl derivative SO₂ group at C4 Increased kinase inhibition potency
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or compound stability. Strategies include:
- Standardized Protocols : Use validated assays (e.g., Eurofins Panlabs for GPCR screening) with internal controls .
- Stability Studies : Assess compound integrity under assay conditions (pH, temperature) via LC-MS to rule out degradation .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance solubility and prevent hydrolysis .
- pH Adjustment : Buffer solutions (pH 6.5–7.4) minimize acid/base-catalyzed degradation .
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) ensures long-term storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
